molecular formula C23H15FO5 B12217211 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12217211
M. Wt: 390.4 g/mol
InChI Key: VJVUYQOFXOQPAS-YVNNLAQVSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a fluorobenzyl group, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Benzofuranone Core: This step involves the formation of the benzofuranone ring through a Friedel-Crafts acylation reaction.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the benzofuranone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Phenylephrine Related Compound E
  • Diethyl malonate

Uniqueness

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is unique due to its combination of a benzodioxole moiety, a fluorobenzyl group, and a benzofuranone core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H15FO5

Molecular Weight

390.4 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C23H15FO5/c24-18-4-2-1-3-15(18)12-26-16-6-7-17-20(11-16)29-22(23(17)25)10-14-5-8-19-21(9-14)28-13-27-19/h1-11H,12-13H2/b22-10-

InChI Key

VJVUYQOFXOQPAS-YVNNLAQVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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